Product packaging for 3-(4-Bromophenyl)oxetane(Cat. No.:CAS No. 1402158-49-9)

3-(4-Bromophenyl)oxetane

Cat. No.: B1377241
CAS No.: 1402158-49-9
M. Wt: 213.07 g/mol
InChI Key: NASAZXLCAPUVRH-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)oxetane (CAS 1402158-49-9) is a high-value chemical building block extensively used in organic synthesis and medicinal chemistry research. This compound features a bromophenyl group attached to an oxetane ring, a combination that offers versatile reactivity for constructing more complex molecular architectures . The oxetane moiety is a non-classical bioisostere for carbonyl and gem-dimethyl groups, which can significantly improve key physicochemical properties of lead compounds . Incorporating an oxetane ring is a established strategy to reduce lipophilicity, enhance aqueous solubility, and improve metabolic stability of drug candidates . The strained, puckered structure of the oxetane ring also makes it a strong hydrogen-bond acceptor, which can be leveraged for molecular recognition in biological systems, such as interacting with the hinge region of kinase enzymes . In research applications, this compound serves as a key intermediate in pharmaceutical research for the design of novel kinase inhibitors and other drug candidates. Its reactivity also makes it a valuable precursor in the synthesis of polymers, advanced materials, and agrochemicals, where its structural properties can enhance the performance of the final product . The bromophenyl group acts as an excellent handle for further functionalization via cross-coupling reactions, enabling rapid exploration of chemical space. Please note : This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO B1377241 3-(4-Bromophenyl)oxetane CAS No. 1402158-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASAZXLCAPUVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 3 4 Bromophenyl Oxetane

Oxetane (B1205548) Ring-Opening Reactions

The significant ring strain of the oxetane ring (approximately 107 kJ/mol) makes it a prime target for ring-opening reactions. This reactivity can be harnessed to introduce diverse functionalities and construct more complex molecular architectures. The regioselectivity of these reactions is dictated by both steric and electronic factors, as well as the nature of the catalyst and nucleophile employed.

Nucleophilic Ring-Opening Mechanisms and Scope

Nucleophilic attack on the oxetane ring is a common and synthetically useful transformation. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the methylene (B1212753) carbons adjacent to the oxygen atom. For 3-substituted oxetanes like 3-(4-bromophenyl)oxetane, strong nucleophiles generally attack the less sterically hindered carbon atom (C2 or C4). This pathway is favored under neutral or basic conditions.

The scope of nucleophiles is broad and includes organometallics (organolithium, Grignard reagents), amines, thiols, and hydrides. The attack leads to the formation of a 1,3-disubstituted propane derivative. For instance, reaction with an organolithium reagent would yield a 3-aryl-1-propanol derivative after quenching. The presence of the 3-aryl substituent can influence the reaction's regioselectivity, but steric control often remains the dominant factor with strong, unhindered nucleophiles.

Table 1: Representative Nucleophilic Ring-Opening Reactions of 3-Aryl Oxetanes This table illustrates the general scope of nucleophiles and expected products for 3-aryl oxetanes, analogous to this compound.

NucleophileReagent ExampleGeneral Product StructureMechanism
Carbon NucleophilePhenyllithium (PhLi)1-(4-Bromophenyl)-3-phenylpropan-2-ol derivativeSN2
Nitrogen NucleophilePiperidine1-(4-Bromophenyl)-3-(piperidin-1-yl)propan-1-olSN2
Sulfur NucleophileSodium thiophenoxide (NaSPh)1-(4-Bromophenyl)-3-(phenylthio)propan-1-olSN2
HydrideLithium aluminum hydride (LiAlH4)1-(4-Bromophenyl)propan-1,3-diolSN2

Acid-Catalyzed and Base-Catalyzed Ring-Opening Pathways

Both acids and bases can catalyze the ring-opening of oxetanes, but they operate through different mechanisms which can lead to different regiochemical outcomes.

Acid-Catalyzed Pathways: In the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinated, making the ring much more susceptible to nucleophilic attack. This activation facilitates ring-opening even with weak nucleophiles like water or alcohols. The mechanism can have SN1-like character, proceeding through a transient carbocationic intermediate. For 3-aryloxetanes, the positive charge is stabilized at the benzylic C3 position. However, attack often occurs at the less substituted C2/C4 positions unless a highly stabilized carbocation can be formed at C3. In acidic methanol, for example, the reaction would likely yield 1-(4-bromophenyl)-3-methoxypropan-1-ol.

Base-Catalyzed Pathways: Strong bases can promote ring-opening, although this is less common than acid catalysis unless the base is also a potent nucleophile. The mechanism is strictly SN2, with the nucleophile attacking the less substituted carbon. The presence of a strong, non-nucleophilic base alone is generally insufficient to induce cleavage; a nucleophile is required to open the ring. For example, using sodium methoxide in methanol, the methoxide ion acts as the nucleophile, attacking a methylene carbon to yield the corresponding 3-aryl-3-methoxy-1-propanol derivative.

Intramolecular Oxetane Opening in Complex Synthetic Sequences

The oxetane ring can be opened by an internal nucleophile, leading to the formation of larger ring systems. This strategy is a powerful tool in the synthesis of complex molecules, such as polycyclic ethers. The regioselectivity of the intramolecular cyclization is governed by Baldwin's rules, with the formation of 5- or 6-membered rings being kinetically favored.

For a derivative of this compound, a nucleophilic group could be introduced, for example, by functionalizing the bromine atom. Subsequent acid or base treatment could trigger an intramolecular attack on the oxetane

Radical Chemistry Involving this compound Derivatives

Recent advancements in synthetic chemistry have highlighted the utility of radical intermediates for creating complex molecular architectures. Derivatives of this compound, particularly those that can form tertiary benzylic radicals, are valuable precursors in these transformations, enabling the construction of novel 3,3-disubstituted oxetanes.

Tertiary benzylic radicals from 3-aryloxetane precursors are primarily generated using visible light photoredox catalysis. dntb.gov.uaacs.org This method offers a mild and efficient alternative to traditional radical generation techniques that often require harsh conditions. The process typically begins with a 3-aryl-3-carboxylic acid oxetane, which serves as a stable and accessible radical precursor. dntb.gov.uachemrxiv.org

The proposed mechanism involves the oxidation of the carboxylate anion by the excited state of a photocatalyst. This is followed by a rapid decarboxylation (loss of CO₂) to form the desired tertiary benzylic oxetane radical. nih.gov The formation of this radical intermediate has been experimentally supported by trapping experiments. For instance, in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), an oxetane–TEMPO adduct was isolated and characterized, confirming the existence of the oxetane radical.

While benzylic radicals are generally stabilized, their reactivity can be challenging to control, often leading to undesired side reactions. chemrxiv.org However, the unique structural constraints of the oxetane ring influence the subsequent reaction pathways of the generated radical.

Once formed, the tertiary benzylic oxetane radical readily participates in conjugate addition reactions (Giese-type additions) with a variety of electron-deficient alkenes. nih.gov This reaction provides a direct route to 3-aryl-3-alkyl substituted oxetanes, which are of significant interest in medicinal chemistry. dntb.gov.ua The process has been shown to be compatible with a diverse range of activated alkenes, including acrylates, vinyl ketones, sulfones, phosphonates, nitriles, and amides. nih.gov

The success of these conjugate additions is noteworthy because the addition of stabilized tertiary benzylic radicals to alkenes can be reversible, often leading to low yields and competitive side reactions like radical dimerization. dntb.gov.ua However, in the case of oxetane-derived radicals, the inherent ring strain makes the Giese addition effectively irreversible, favoring the formation of the desired C-C bond product. nih.gov

Below is a table summarizing the scope of the conjugate addition reaction between a tertiary benzylic oxetane radical precursor and various activated alkenes.

Table 1: Scope of Conjugate Addition with Activated Alkenes

Radical Acceptor (Alkene) Product Yield (%)
Ethyl acrylate 3-(3-ethoxy-3-oxopropyl)-3-phenyloxetane Good
Methyl vinyl ketone 3-(3-oxobutyl)-3-phenyloxetane Lower
Phenyl vinyl sulfone 3-(2-(phenylsulfonyl)ethyl)-3-phenyloxetane Lower
Diethyl vinylphosphonate Diethyl 2-(3-phenyloxetan-3-yl)ethylphosphonate Lower
Acrylonitrile 3-(3-phenyloxetan-3-yl)propanenitrile Lower
N,N-Dimethylacrylamide N,N-dimethyl-3-(3-phenyloxetan-3-yl)propanamide Moderate

Computational studies have provided significant insight into why benzylic radicals within strained four-membered rings, such as oxetane, exhibit enhanced reactivity in conjugate additions compared to their unstrained counterparts. dntb.gov.ua These studies indicate that Giese additions involving unstrained benzylic radicals are often reversible, which contributes to lower product yields and an increase in radical dimerization. dntb.gov.ua

Table 2: Comparison of Benzylic Radical Properties

System Ring Strain Giese Addition Reversibility Dimerization Product Yield
Unstrained Benzylic Radical Low Reversible High Low
Oxetane Benzylic Radical High Irreversible Low High

Other Transformations: Oxidation and Reduction Reactions at the Oxetane or Phenyl Ring

Beyond radical chemistry, the this compound scaffold can undergo other transformations, although the oxetane ring is known to enhance metabolic stability compared to other common functionalities like morpholine or gem-dimethyl groups. acs.orgscirp.org

Studies on the metabolic fate of 3-monosubstituted oxetane derivatives indicate that a primary route of oxidative metabolism involves the bridging methylene carbons of the oxetane ring. acs.org For instance, oxidation at these sites can lead to N-dealkylation if an appropriate substituent is present. acs.org In other contexts, functional groups attached to the oxetane ring can be oxidized; for example, a hydroxymethyl group at the 3-position can be oxidized to a carboxylic acid. chemrxiv.org

Regarding reduction, 3-aryloxetanes can undergo reductive ring-opening. One notable method involves the use of a frustrated Lewis pair (FLP), such as B(C₆F₅)₃ and a hydrosilane. acs.org This system catalyzes a hydrosilylative opening of the oxetane. acs.org Interestingly, with 3-aryloxetanes, this can proceed via an unusual double reduction accompanied by aryl migration, suggesting the formation of a phenonium ion intermediate. acs.org The oxetane ring itself is generally stable under many reductive conditions, such as catalytic hydrogenation used to reduce double bonds in side chains. chemrxiv.org

Advanced Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 3-(4-Bromophenyl)oxetane is expected to show distinct signals corresponding to the protons on the oxetane (B1205548) ring and the aromatic phenyl ring. The four methylene (B1212753) protons on the oxetane ring (at the C2 and C4 positions) are diastereotopic, meaning they are chemically non-equivalent. They are expected to appear as a complex multiplet, as they are coupled to each other and to the single methine proton at the C3 position. The methine proton, being attached to both the aryl group and the oxetane ring, would also appear as a multiplet due to coupling with the adjacent methylene protons.

The aromatic protons of the 1,4-disubstituted (para) bromophenyl group typically exhibit a characteristic AA'BB' spin system, which often appears as two distinct doublets. Protons ortho to the bromine atom (H-3' and H-5') would be in a different chemical environment than the protons ortho to the oxetane substituent (H-2' and H-6'), leading to two separate signals, each integrating to two protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Oxetane C2-H, C4-H~4.6-4.9Multiplet (m)
Oxetane C3-H~4.0-4.3Multiplet (m)
Aryl H-2', H-6'~7.3-7.5Doublet (d)
Aryl H-3', H-5'~7.5-7.7Doublet (d)

Note: Predicted values are based on analysis of similar 3-aryloxetane structures and standard substituent effects in CDCl₃.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct signals are anticipated. The oxetane ring is expected to produce two signals: one for the chemically equivalent C2 and C4 carbons and another for the C3 carbon, which is shifted downfield due to its attachment to the aromatic ring.

The bromophenyl group will show four signals: one for the carbon atom directly bonded to the bromine (C-4', ipso-carbon), one for the carbon bonded to the oxetane ring (C-1', ipso-carbon), and two signals for the remaining four aromatic carbons (C-2'/C-6' and C-3'/C-5'), which are chemically equivalent due to the molecule's symmetry. The carbon bearing the bromine atom is expected at a distinct chemical shift due to the heavy atom effect.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Oxetane C3~35-40
Oxetane C2, C4~72-76
Aryl C-4' (C-Br)~122-125
Aryl C-2', C-6'~128-130
Aryl C-3', C-5'~131-133
Aryl C-1'~140-143

Note: Predicted values are based on analysis of similar 3-aryloxetane structures and established substituent effects.

To unambiguously assign the proton and carbon signals and to probe the molecule's conformation, advanced 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include those between the methine proton at C3 and the methylene protons at C2 and C4, confirming the structure of the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons, for example, linking the multiplet at ~4.0-4.3 ppm to the C3 carbon signal at ~35-40 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the oxetane ring and the aromatic system. For instance, correlations would be expected from the C3 proton to the aromatic C-1', C-2', and C-6' carbons, and from the C2/C4 protons to the aromatic C-1' carbon.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For this compound, NOESY or ROESY could reveal through-space interactions between the C3 proton and the ortho-protons (H-2', H-6') of the phenyl ring, helping to define the preferred rotational conformation of the aryl group relative to the puckered oxetane ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₉BrO), the presence of bromine is highly diagnostic due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units (M and M+2).

The primary fragmentation pathway for oxetanes often involves the loss of a neutral formaldehyde (B43269) (CH₂O, 30 Da) molecule. Other expected fragmentations would involve cleavage at the benzylic position.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Value (Predicted)AssignmentNotes
212/214[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
182/184[M - CH₂O]⁺Loss of formaldehyde from the oxetane ring.
133[M - Br]⁺Loss of the bromine atom.
104[C₈H₈]⁺Fragment corresponding to styrene.
77[C₆H₅]⁺Phenyl cation.

Note: Fragmentation is predicted based on common pathways for aryl-substituted oxetanes.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides information on the solution-state structure, X-ray crystallography offers a precise determination of the molecule's arrangement in the solid state, including bond lengths, bond angles, and ring conformation.

The four-membered oxetane ring is not perfectly planar due to inherent ring strain. It adopts a puckered conformation to relieve torsional strain. The degree of this puckering is defined by the puckering angle. For the parent, unsubstituted oxetane, the puckering angle is small, reported to be around 8.7°–10.7°. acs.org

The introduction of a bulky substituent at the C3 position, such as the 4-bromophenyl group, is expected to significantly increase this puckering to minimize steric interactions between the substituent and the ring's methylene protons. acs.org X-ray crystallographic studies on similarly substituted oxetanes have shown increased puckering angles. acs.org For this compound, the bromophenyl group would likely adopt a pseudo-equatorial position relative to the mean plane of the ring to achieve the most stable conformation. A detailed crystallographic analysis would provide precise values for the endocyclic bond angles (C-O-C, C-C-O, C-C-C) and the exact puckering amplitude, confirming the conformational preferences dictated by the steric and electronic properties of the aryl substituent.

Therefore, it is not possible to provide a detailed article on the "Influence of Substituents on Crystal Packing and Intermolecular Interactions" and "Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights" for this compound with the required scientifically accurate data and detailed research findings.

To provide such an analysis, experimental studies would need to be conducted, including:

Infrared (IR) spectroscopy to measure the vibrational frequencies of the molecule's functional groups. A detailed analysis, often supported by computational modeling, would be necessary to assign specific absorption bands to the corresponding vibrational modes of the oxetane ring, the bromophenyl group, and the C-Br bond. This would offer insights into the molecule's conformation and the influence of the substituent on its vibrational properties.

Without such dedicated research on this compound, any attempt to write the requested article sections would be speculative and not based on established scientific findings.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is widely employed to determine molecular geometries, electronic properties, and other chemical characteristics. nih.gov For 3-(4-Bromophenyl)oxetane, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and geometric parameters such as bond lengths and angles.

Commonly used functionals like B3LYP, PBE0, and M06-2X, combined with basis sets such as 6-311++G(d,p), are recommended for their accuracy and reasonable computational cost in predicting physicochemical properties. researchgate.net Using these methods, key parameters for this compound can be calculated. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can reveal the molecule's susceptibility to electrophilic and nucleophilic attack. scispace.com

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and helps predict reactive sites for electrophilic and nucleophilic interactions. scispace.commdpi.com For this compound, the oxygen atom of the oxetane (B1205548) ring is expected to be a region of negative potential (nucleophilic site), while the hydrogen atoms and the bromine atom would be associated with positive potential (electrophilic sites).

Table 1: Representative DFT Calculation Parameters and Outputs

Parameter Description Relevance to this compound
Functional Approximates the exchange-correlation energy. B3LYP is a common choice for organic molecules, providing a balance of accuracy and computational cost. scispace.comnih.gov
Basis Set Describes the atomic orbitals used in the calculation. 6-31G**++ or similar Pople-style basis sets are standard for calculating the geometry and electronic properties of organic compounds. scispace.com
Optimized Geometry The lowest energy arrangement of atoms. Provides precise bond lengths (e.g., C-O, C-C, C-Br) and bond angles (e.g., C-O-C) for the molecule.
HOMO/LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitals. The energy gap indicates chemical reactivity and stability; the orbital shapes show where reactions are likely to occur.

| MEP Map | Molecular Electrostatic Potential map. | Visualizes electron-rich (red) and electron-poor (blue) regions, predicting sites for intermolecular interactions. mdpi.com |

Conformational Analysis and Energy Landscapes of Substituted Oxetanes

Computational studies have shown that substituents can act as "conformational locks," rigidifying the structure. acs.org In the case of 3,3-disubstituted oxetanes, X-ray crystallography has revealed that the aromatic ring often adopts a conformation that is nearly orthogonal to the oxetane ring, which increases the molecule's three-dimensional character. researchgate.net This has important implications for how the molecule interacts with biological targets.

Conformational analysis of this compound would involve mapping the potential energy surface as a function of key dihedral angles, particularly the angle between the phenyl ring and the oxetane ring. This analysis helps identify the lowest energy conformers and the energy barriers between them, providing insight into the molecule's flexibility and predominant shapes in solution. mdpi.com

**5.3. Reaction Mechanism Studies and Transition State Analysis

The oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol), which makes it susceptible to ring-opening reactions. beilstein-journals.orgnih.gov However, this process is not trivial and typically requires activation by a Brønsted or Lewis acid to lower the energetic barrier. researchgate.net Theoretical studies have indicated that the transition state for oxetane ring-opening is slightly less strained than that for the more reactive oxirane (epoxide) ring, resulting in a higher activation energy for the former. researchgate.net

Computational methods can be used to model the reaction pathway for the ring-opening of this compound. By calculating the energies of the reactant, transition state, and product, the activation energy (energetic barrier) can be determined. These calculations can model the effect of different catalysts (e.g., Lewis acids like B(C₆F₅)₃) and nucleophiles, predicting how they influence the reaction rate and regioselectivity. acs.org The regioselectivity of the attack—whether it occurs at the more or less substituted carbon adjacent to the oxygen—is governed by a balance of steric and electronic effects, which can be quantified through transition state analysis. magtech.com.cn

Oxetane rings can participate in reactions involving radical intermediates. For 3-aryl oxetanes, it is possible to generate a tertiary benzylic radical at the C3 position. researchgate.net For instance, visible light photoredox catalysis can be used to generate such radicals from precursors like 3-aryl-3-carboxylic acid oxetanes through decarboxylation. researchgate.net

Computational studies are essential for understanding the reactivity and selectivity of these radical intermediates. DFT calculations can map the potential energy surface for subsequent reactions, such as conjugate additions (Giese addition). Such studies have indicated that the addition of benzylic oxetane radicals to acrylates can be reversible, which may lead to lower product yields and competing side reactions like radical dimerization. researchgate.net Understanding these reaction pathways and the factors that control selectivity is critical for developing efficient synthetic methods. magtech.com.cn

Molecular Dynamics Simulations and Potential Energy Surface Mapping

While DFT calculations are excellent for studying static structures and transition states, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in a system, allowing researchers to observe molecular vibrations, conformational changes, and reaction dynamics in real-time. nih.gov

For this compound, MD simulations could be used to explore its conformational landscape more exhaustively than static calculations alone. By simulating the molecule in a solvent, one can observe how intermolecular interactions influence its preferred shape and dynamics.

Furthermore, direct dynamics simulations, where the potential energy surface is calculated "on-the-fly" using quantum mechanical methods like DFT, can be used to study reaction mechanisms. nih.gov This approach is particularly useful for understanding reactions that may not follow the minimum energy path (the intrinsic reaction coordinate) and can reveal non-statistical dynamic effects. nih.gov For example, simulations could model the ring-opening of the oxetane and track the subsequent trajectories of the atoms to understand product formation and energy dissipation.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Applied to Oxetane-Containing Molecules

The oxetane motif has become increasingly popular in medicinal chemistry as a bioisosteric replacement for other common functional groups like gem-dimethyl or carbonyl groups. acs.orgresearchgate.net This is because the introduction of an oxetane can favorably modulate a molecule's physicochemical properties, which is a central concept in QSAR studies. researchgate.netacs.org

Cheminformatics analysis of large datasets of oxetane-containing molecules has revealed several key trends. Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can lead to a reduction in lipophilicity (cLogP) and an improvement in metabolic stability, both of which are desirable for drug candidates. acs.org The polar nature of the oxetane's ether oxygen can also improve aqueous solubility and its ability to act as a hydrogen bond acceptor. acs.orgresearchgate.net

Table 2: QSAR Impact of Oxetane Introduction

Property Typical Effect of Replacing gem-Dimethyl/Carbonyl with Oxetane Reference
Lipophilicity (LogP/LogD) Decrease acs.orgacs.org
Aqueous Solubility Increase researchgate.netacs.org
Metabolic Stability Increase acs.orgresearchgate.net
Molecular Shape Increase in three-dimensionality acs.org

| Hydrogen Bonding | Acts as a strong hydrogen bond acceptor | acs.org |

For this compound, these principles can be applied to predict its likely influence on the properties of a larger molecule. QSAR models, built upon data from other oxetane-containing compounds, can provide quantitative predictions of its contribution to properties like solubility, permeability, and metabolic clearance. acs.org

Synthetic Applications in Complex Molecule Synthesis

Role as Building Blocks in Advanced Organic Synthesis

3-(4-Bromophenyl)oxetane has emerged as a crucial building block in advanced organic synthesis due to its distinct structural features. myskinrecipes.com The presence of the 4-bromophenyl group provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of diverse aryl, alkynyl, and amino substituents, respectively.

The oxetane (B1205548) ring itself is a valuable pharmacophore. It is considered a bioisostere for gem-dimethyl and carbonyl groups, offering a more polar and metabolically stable alternative. beilstein-journals.org Its incorporation into molecular scaffolds can lead to improved physicochemical properties, such as increased solubility and metabolic stability. myskinrecipes.com The strained four-membered ring can also influence the conformation of the molecule, potentially leading to enhanced binding affinity to biological targets. The versatility of this compound as a synthetic intermediate is highlighted by its use in the construction of a wide array of complex molecular architectures. eurjchem.comresearchgate.net

Incorporation into Biologically Active Scaffolds

The unique properties of the oxetane moiety make this compound an attractive component for the design and synthesis of biologically active molecules. researchgate.net

Synthesis of Analogues with Tuned Physicochemical Properties

In drug discovery, fine-tuning the physicochemical properties of lead compounds is critical for optimizing their pharmacokinetic and pharmacodynamic profiles. The introduction of the oxetane ring from this compound can significantly enhance metabolic stability and aqueous solubility. myskinrecipes.com This is attributed to the polar nature of the ether linkage and the reduced lipophilicity compared to its carbocyclic or gem-dimethyl counterparts. By replacing metabolically labile groups with the robust oxetane motif, medicinal chemists can design analogues with improved drug-like properties.

Preparation of Spirocyclic Oxetane Systems

Spirocyclic systems, where two rings share a single atom, are of great interest in medicinal chemistry due to their rigid three-dimensional structures. This compound can serve as a precursor for the synthesis of spirocyclic oxetanes. nih.gov These structures can be prepared through various synthetic strategies, including intramolecular cyclization reactions. mdpi.comacs.org The resulting spiro-oxetanes often exhibit unique conformational constraints that can be exploited to enhance binding to specific protein targets. The synthesis of spirocyclic oxetanes has been a subject of considerable research, with various methods being developed to access these valuable scaffolds. nih.govacs.orgresearchgate.net

Derivatization for Kinase Inhibitor Development

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of selective kinase inhibitors is a major focus of pharmaceutical research. The this compound scaffold can be derivatized to generate novel kinase inhibitors. The bromophenyl group allows for the introduction of various functionalities that can interact with the kinase active site through cross-coupling reactions. For instance, the synthesis of novel tyrosine kinase inhibitors has been reported, demonstrating the utility of this building block in generating potent and selective inhibitors.

Strategies for Late-Stage Functionalization of Complex Molecules Utilizing this compound

Late-stage functionalization refers to the introduction of chemical moieties into a complex molecule at a late step in the synthetic sequence. This strategy is highly valuable in drug discovery as it allows for the rapid generation of a library of analogues from a common advanced intermediate. The bromine atom in this compound provides an ideal handle for such modifications. Through palladium-catalyzed cross-coupling reactions, a diverse range of substituents can be introduced, enabling the exploration of the structure-activity relationship (SAR) of a lead compound without the need for de novo synthesis. This approach significantly accelerates the drug discovery process.

Synthesis of Other Heterocycles via Oxetane Ring Transformations

While the oxetane ring is often incorporated for its stability, its inherent ring strain can also be harnessed for synthetic transformations. Under specific reaction conditions, the oxetane ring of this compound and its derivatives can undergo ring-opening or ring-expansion reactions. These transformations can provide access to other heterocyclic systems, such as substituted tetrahydrofurans or other larger ring systems. These reactions expand the synthetic utility of this compound beyond its role as a simple building block, allowing for the construction of a broader range of complex heterocyclic structures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Bromophenyl)oxetane, and how can researchers optimize reaction yields?

  • Methodology : The synthesis of 3-substituted oxetanes typically involves cyclization or functionalization of preformed oxetane rings. For this compound, one approach utilizes Corey's method (adapted for bromophenyl derivatives), where 2,2-bis(hydroxymethyl)-1-propanol reacts with diethyl carbonate under alkaline conditions (e.g., KOH in ethanol) to form the oxetane ring . Yields up to 90% are achievable with excess diethyl carbonate.
  • Optimization : Reaction parameters (temperature, catalyst loading) and purification techniques (distillation, column chromatography) significantly impact yield. For bromophenyl derivatives, inert atmospheres may prevent undesired halogen exchange .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., bromophenyl protons at δ 7.2–7.6 ppm, oxetane ring protons at δ 4.2–4.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C9_9H9_9BrO: 213.07 g/mol) .
  • X-ray Crystallography : Resolves stereoelectronic effects of the oxetane ring and bromophenyl group .

Q. What safety protocols are critical when handling this compound in the lab?

  • Exposure Controls : Use impervious gloves (nitrile or neoprene), safety goggles, and fume hoods to avoid skin/eye contact or inhalation .
  • Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and remove contaminated clothing immediately. Respiratory protection (e.g., N95 masks) is required for aerosolized forms .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the reactivity of oxetanes in ring-opening reactions?

  • Electronic Effects : The electron-withdrawing bromine atom increases the oxetane ring's electrophilicity, accelerating nucleophilic ring-opening (e.g., with amines or thiols). This contrasts with electron-donating substituents, which stabilize the ring .
  • Applications : Bromophenyl oxetanes serve as intermediates in synthesizing chiral ligands or bioactive molecules. For example, ring-opening with Grignard reagents generates functionalized alcohols for drug candidates .

Q. Can this compound enhance drug-like properties in medicinal chemistry?

  • Physicochemical Modifications : Incorporating oxetanes improves metabolic stability, solubility, and bioavailability. The bromophenyl group adds steric bulk, potentially modulating target binding affinity .
  • Case Study : Oxetane derivatives with halogenated aryl groups exhibit improved pharmacokinetic profiles in kinase inhibitors, as seen in recent patents .

Q. What strategies mitigate contradictions in stability data for bromophenyl oxetanes under acidic/basic conditions?

  • Controlled Studies : Stability varies with substitution patterns. For this compound, pH-dependent degradation studies (e.g., HPLC monitoring at pH 1–13) reveal optimal stability in neutral buffers. Acidic conditions induce ring-opening via protonation, while bases promote elimination reactions .
  • Recommendations : Pre-formulation studies should assess degradation pathways using accelerated stability testing (40°C/75% RH) .

Q. How does this compound perform in polymer synthesis compared to unsubstituted oxetanes?

  • Polymerization Behavior : The bromine atom facilitates post-polymerization modifications (e.g., Suzuki coupling for side-chain functionalization). However, steric hindrance may reduce ring-opening polymerization (ROP) rates compared to smaller substituents .
  • Thermal Properties : Differential scanning calorimetry (DSC) shows increased glass transition temperatures (TgT_g) due to rigid bromophenyl groups, enhancing material durability .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.